molecular formula C27H32F3N3O3 B12822674 rel-Methyl 3-(2-((4-(trifluoromethoxy)phenyl)amino)-1-((1R,5R)-3,3,5-trimethylcyclohexyl)-1H-benzo[d]imidazol-5-yl)propanoate

rel-Methyl 3-(2-((4-(trifluoromethoxy)phenyl)amino)-1-((1R,5R)-3,3,5-trimethylcyclohexyl)-1H-benzo[d]imidazol-5-yl)propanoate

Cat. No.: B12822674
M. Wt: 503.6 g/mol
InChI Key: DGMNKGJNFMPOBU-FXAWDEMLSA-N
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Description

rel-Methyl 3-(2-((4-(trifluoromethoxy)phenyl)amino)-1-((1R,5R)-3,3,5-trimethylcyclohexyl)-1H-benzo[d]imidazol-5-yl)propanoate is a complex organic compound that features a trifluoromethoxy group, a benzimidazole core, and a propanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rel-Methyl 3-(2-((4-(trifluoromethoxy)phenyl)amino)-1-((1R,5R)-3,3,5-trimethylcyclohexyl)-1H-benzo[d]imidazol-5-yl)propanoate typically involves multiple steps:

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole core.

    Reduction: Reduction reactions can occur at the nitro groups if present.

    Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield benzimidazole derivatives with additional oxygen functionalities, while substitution reactions could introduce various nucleophiles into the aromatic ring.

Scientific Research Applications

rel-Methyl 3-(2-((4-(trifluoromethoxy)phenyl)amino)-1-((1R,5R)-3,3,5-trimethylcyclohexyl)-1H-benzo[d]imidazol-5-yl)propanoate has several applications in scientific research:

    Medicinal Chemistry: It can be used as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Biological Studies: The compound can be used to study the effects of trifluoromethoxy groups on biological activity.

    Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in various industries.

Mechanism of Action

The mechanism of action of rel-Methyl 3-(2-((4-(trifluoromethoxy)phenyl)amino)-1-((1R,5R)-3,3,5-trimethylcyclohexyl)-1H-benzo[d]imidazol-5-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group can enhance binding affinity and selectivity through electronic and steric effects. The benzimidazole core is known to interact with various biological targets, potentially inhibiting or modulating their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of rel-Methyl 3-(2-((4-(trifluoromethoxy)phenyl)amino)-1-((1R,5R)-3,3,5-trimethylcyclohexyl)-1H-benzo[d]imidazol-5-yl)propanoate lies in its combination of a trifluoromethoxy group, a benzimidazole core, and a propanoate ester. This combination imparts unique electronic and steric properties that can be exploited in various applications.

Properties

Molecular Formula

C27H32F3N3O3

Molecular Weight

503.6 g/mol

IUPAC Name

methyl 3-[2-[4-(trifluoromethoxy)anilino]-1-[(1R,5R)-3,3,5-trimethylcyclohexyl]benzimidazol-5-yl]propanoate

InChI

InChI=1S/C27H32F3N3O3/c1-17-13-20(16-26(2,3)15-17)33-23-11-5-18(6-12-24(34)35-4)14-22(23)32-25(33)31-19-7-9-21(10-8-19)36-27(28,29)30/h5,7-11,14,17,20H,6,12-13,15-16H2,1-4H3,(H,31,32)/t17-,20+/m0/s1

InChI Key

DGMNKGJNFMPOBU-FXAWDEMLSA-N

Isomeric SMILES

C[C@H]1C[C@H](CC(C1)(C)C)N2C3=C(C=C(C=C3)CCC(=O)OC)N=C2NC4=CC=C(C=C4)OC(F)(F)F

Canonical SMILES

CC1CC(CC(C1)(C)C)N2C3=C(C=C(C=C3)CCC(=O)OC)N=C2NC4=CC=C(C=C4)OC(F)(F)F

Origin of Product

United States

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